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5-(Difluoromethoxy)indoline-2,3-dione

Cat. No.: B11887738
CAS No.: 953746-10-6
M. Wt: 213.14 g/mol
InChI Key: YYDNPRRWUGSPBP-UHFFFAOYSA-N
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Description

Historical Context and Academic Significance of Indoline-2,3-dione (Isatin) Chemistry

The study of indoline-2,3-dione, or isatin (B1672199), began in 1841 when it was first obtained by the oxidation of indigo using nitric and chromic acids. chemicalbook.comresearchgate.net Initially recognized for its role in the chemistry of dyes, its significance expanded as researchers discovered its presence in various natural sources, including plants of the genus Isatis and even as a metabolic derivative of adrenaline in humans. chemicalbook.comresearchgate.net

Academically, isatin is highly significant as a versatile precursor for the synthesis of a multitude of heterocyclic compounds and pharmacologically active molecules. nih.govnih.gov Its chemical reactivity, centered on the N-H group, the C3-carbonyl group, and the aromatic ring, allows for diverse modifications. chemicalbook.com Classic synthetic routes to the isatin core include the Sandmeyer and Stolle reactions. chemicalbook.comirapa.org The isatin moiety is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad range of pharmacological properties, including anticancer, antimicrobial, anticonvulsant, and antiviral activities. journaljpri.comirapa.orgirapa.org Its utility in organic synthesis stems from its participation in various reactions like oxidation, ring expansion, and condensation, leading to the formation of other important chemical entities such as 2-oxindoles and quinolines. nih.govsinocurechem.comirapa.org

Table 1: Key Milestones in Isatin Chemistry

Year Milestone Significance
1841 First reported isolation of Isatin from the oxidation of indigo by Erdmann and Laurent. chemicalbook.comresearchgate.net Marked the beginning of the study of the indoline-2,3-dione chemical class.
1919 Sandmeyer introduces a method for Isatin synthesis from aniline (B41778). irapa.org Provided a foundational and widely used synthetic route for isatin and its derivatives. nih.govchemicalbook.com
Post-1930s Identification of the indole (B1671886) nucleus (the parent structure of isatin) in important alkaloids like tryptophan. wikipedia.org Intensified research interest in indole-based compounds, including isatin, for their biological relevance.

| Modern Era | Isatin is established as a versatile scaffold in medicinal chemistry. nih.govjournaljpri.com | Extensive research into synthesizing derivatives with diverse pharmacological activities, such as anticancer and antimicrobial agents. nih.govnih.gov |

The Role of Halogen and Fluorine Substitution in Indoline-2,3-dione Derivatives in Chemical Research

The introduction of halogen atoms, particularly fluorine, onto the indoline-2,3-dione scaffold is a common strategy in medicinal chemistry to modulate the molecule's physicochemical properties and biological activity. nih.gov The benzene (B151609) ring of the isatin core, specifically the C5 position, is susceptible to electrophilic substitution reactions, including halogenation. ijrrjournal.comresearchgate.net

Halogenation can significantly influence the electronic nature and lipophilicity of the molecule. For instance, studies on structure-activity relationships (SAR) have shown that 5-halogenation can lead to a marked enhancement in the antibacterial activity of isatin derivatives. nih.gov The presence of electron-withdrawing groups, such as halogens, on the aromatic ring of isatin has been linked to enhanced activity against various resistant microbial strains. researchgate.net

Fluorine substitution is particularly prevalent in modern drug design, with approximately 20% of all marketed pharmaceuticals containing at least one fluorine atom. nih.gov The unique properties of fluorine—its small atomic size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow it to act as a bioisostere for a hydrogen atom while profoundly altering the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net In the context of isatin derivatives, fluorine substitution has been explored to develop novel antitumor agents, with fluorinated compounds showing potent antiproliferative activity. nih.gov

Table 2: Physicochemical Properties of Relevant Substituents on the Isatin Ring

Substituent van der Waals Radius (Å) Electronegativity (Pauling Scale) Common Impact on Isatin Derivatives
Hydrogen (H) 1.20 2.20 Baseline reference for substitution effects.
Fluorine (F) 1.47 3.98 Enhances metabolic stability, alters acidity, modulates lipophilicity, can form hydrogen bonds. nih.govresearchgate.net
Chlorine (Cl) 1.75 3.16 Increases lipophilicity, can act as a bioisostere for methyl groups, enhances activity. nih.govnih.gov

| Bromine (Br) | 1.85 | 2.96 | Further increases lipophilicity, can participate in halogen bonding. mdpi.com |

Specific Academic Research Focus on the 5-(Difluoromethoxy) Motif

The difluoromethoxy group (-OCHF₂) is a fluorinated motif of growing interest in medicinal chemistry, valued for its ability to fine-tune molecular properties. researchgate.net Unlike the more common trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethoxy group offers a unique balance of lipophilicity and electronic effects. researchgate.net

Research has highlighted several key features of the -OCHF₂ group that make it an attractive substituent in drug design. It is less lipophilic than the trifluoromethoxy group and can function as a hydrogen bond donor, a property absent in its trifluoro- counterpart. researchgate.net This capability to engage in hydrogen bonding can introduce new interactions with biological targets, potentially improving binding affinity and selectivity. Furthermore, the difluoromethoxy group is considered a bioisostere of moieties such as hydroxyl, thiol, or methyl groups. researchgate.net Synthetic routes to introduce this motif, often involving reagents like chlorodifluoromethane, are actively being developed and refined. researchgate.net

When appended to the 5-position of the indoline-2,3-dione core, the difluoromethoxy group is intended to modulate the parent molecule's pharmacokinetic and pharmacodynamic profile. The academic focus is on leveraging the specific properties of the -OCHF₂ group to enhance the known biological activities of the isatin scaffold, aiming to improve metabolic stability, cell permeability, and target engagement without the significant increase in lipophilicity associated with a -OCF₃ group. researchgate.net

Table 3: Comparison of Methoxy (B1213986) and Fluorinated Methoxy Groups in Medicinal Chemistry

Property Methoxy (-OCH₃) Difluoromethoxy (-OCHF₂) Trifluoromethoxy (-OCF₃)
Lipophilicity (Hansch π value) ~0.02 ~0.55 ~1.04
Hydrogen Bond Donor Capability No Yes No
Metabolic Stability Prone to O-dealkylation More stable than -OCH₃ Highly stable

| Conformation | Generally coplanar with aryl ring | Non-coplanar with aryl ring | Non-coplanar with aryl ring |

Data synthesized from multiple sources for comparative purposes. researchgate.net

Scope and Objectives of Contemporary Academic Investigations

Contemporary academic investigations into isatin derivatives, including 5-(Difluoromethoxy)indoline-2,3-dione, are primarily driven by the search for new therapeutic agents. The overarching objective is to synthesize and identify novel compounds with enhanced potency, selectivity, and improved drug-like properties. nih.govnih.gov

The scope of this research is broad, encompassing several key areas:

Synthesis: Development of efficient and novel synthetic methodologies to access a diverse library of substituted isatin derivatives. nih.govorganic-chemistry.org This includes modifications at the N1, C2, and C3 positions, as well as substitutions on the aromatic ring. nih.govresearchgate.net

Biological Evaluation: Screening of newly synthesized compounds against a wide array of biological targets. This includes evaluation for anticancer activity against various cancer cell lines, antimicrobial activity against resistant pathogens, and antiviral activity. journaljpri.comnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the isatin scaffold to understand the relationship between chemical structure and biological activity. nih.govnih.gov The goal is to identify the key structural motifs responsible for a compound's potency and selectivity.

Computational Chemistry: Utilization of in silico methods, such as molecular docking, to predict how these compounds interact with their biological targets, guiding the design of more effective molecules. nih.govmdpi.com

The specific objective of incorporating a 5-(difluoromethoxy) group is to create a new generation of isatin-based drug candidates. Researchers aim to determine if this particular substitution can overcome limitations of existing isatin derivatives, such as poor metabolic stability or off-target effects, thereby producing lead compounds for further optimization and development. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2NO3 B11887738 5-(Difluoromethoxy)indoline-2,3-dione CAS No. 953746-10-6

Properties

IUPAC Name

5-(difluoromethoxy)-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO3/c10-9(11)15-4-1-2-6-5(3-4)7(13)8(14)12-6/h1-3,9H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDNPRRWUGSPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588469
Record name 5-(Difluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953746-10-6
Record name 5-(Difluoromethoxy)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 5 Difluoromethoxy Indoline 2,3 Dione

Reactivity of the Indoline-2,3-dione Core

The isatin (B1672199) framework is characterized by a fused benzene (B151609) and pyrrolidine-2,3-dione (B1313883) ring system. This arrangement gives rise to distinct reactive centers that are the focal point of its rich chemistry. nih.govirapa.org

Carbonyl Reactivity at C-2 and C-3 Positions

The indoline-2,3-dione core possesses two carbonyl groups at positions 2 and 3, each exhibiting different reactivity. The C-3 carbonyl group behaves like a ketone, while the C-2 carbonyl is part of an amide (or lactam) functionality. ossila.com This difference in chemical environment makes the C-3 carbonyl significantly more electrophilic and thus more susceptible to nucleophilic attack. ossila.com

A variety of nucleophiles, including amines, hydrazines, and compounds with active methylene (B1212753) groups, readily react at the C-3 position. biomedres.us For instance, condensation reactions with primary amines or anilines lead to the formation of Schiff bases. biomedres.us Similarly, reaction with hydrazine (B178648) and its derivatives yields hydrazones. mdpi.com The reactivity at this position is also exploited in multicomponent reactions to construct complex spirocyclic systems. nih.gov

The C-2 amide carbonyl is less reactive towards nucleophiles under standard conditions. However, it can undergo reactions such as hydrolysis under harsh acidic or basic conditions, leading to the opening of the five-membered ring to form the corresponding isatinic acid.

N-H Acidity and N-Functionalization

The nitrogen atom at the 1-position (N-1) of the indoline-2,3-dione ring bears a proton that is acidic due to the electron-withdrawing effects of the adjacent C-2 carbonyl group and the aromatic ring. This acidity allows for easy deprotonation with a suitable base to form an N-anion. biomedres.us

This anion serves as a potent nucleophile, readily participating in reactions with various electrophiles. This N-functionalization is a common strategy for introducing a wide range of substituents at the N-1 position. biomedres.us Typical reactions include N-alkylation, N-arylation, and N-acylation, which are crucial for modifying the molecule's properties. nih.gov

Influence of the 5-(Difluoromethoxy) Substituent on Reactivity

Electronic Effects on Ring System Reactivity

The difluoromethoxy group is known for its strong electron-withdrawing nature, primarily through the inductive effect of the two fluorine atoms. This effect deactivates the benzene ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted isatin.

Conversely, the electron-withdrawing properties of the -OCHF₂ group enhance the electrophilicity of the C-3 carbonyl carbon, making it even more susceptible to nucleophilic attack. This can lead to faster reaction rates and higher yields in reactions involving this position. Furthermore, the increased acidity of the N-H proton can be anticipated, facilitating its deprotonation for subsequent N-functionalization reactions. Studies on related 5-halogenated isatins have shown that electron-withdrawing groups at the C-5 position can enhance the biological activity of the resulting derivatives. nih.gov

Steric Considerations in Derivatization

While the difluoromethoxy group is not exceptionally bulky, its presence at the 5-position could introduce some steric hindrance, particularly for reactions involving large or sterically demanding reagents. This might influence the regioselectivity of certain reactions or require more forcing reaction conditions to achieve the desired transformation. However, for most common derivatization strategies, the steric effect of the 5-(difluoromethoxy) group is generally considered to be minimal.

Derivatization at the Nitrogen Atom (N-1)

N-functionalization is a key strategy for modifying the properties of isatin and its derivatives. biomedres.usresearchgate.net The acidic nature of the N-H proton in 5-(difluoromethoxy)indoline-2,3-dione facilitates its derivatization with a variety of electrophiles.

Commonly, N-alkylation is achieved by treating the isatin with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). mdpi.comnih.gov For example, N-benzylation can be readily accomplished using benzyl (B1604629) bromide or chloride. mdpi.com The reaction proceeds through the formation of the isatin anion, which then acts as a nucleophile to displace the halide from the alkylating agent.

The introduction of different substituents at the N-1 position has been shown to significantly influence the biological activity of isatin derivatives. nih.govnih.gov For instance, the introduction of methyl, benzyl, or other alkyl and aryl groups can modulate the compound's inhibitory potency against various enzymes. nih.gov

Below is a table summarizing representative N-alkylation reactions of substituted isatins, which are analogous to the derivatization of this compound.

Isatin Derivative Alkylating Agent Base/Solvent Product Reference
5-Fluoroindoline-2,3-dione4-Methoxybenzyl chlorideK₂CO₃, KI / DMF5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione nih.gov
IsatinBenzyl bromideK₂CO₃ / DMF1-Benzyl-1H-indole-2,3-dione mdpi.com
5-BromoisatinBenzyl bromideK₂CO₃ / DMF1-Benzyl-5-bromo-1H-indole-2,3-dione mdpi.com
5-ChloroisatinBenzyl bromideK₂CO₃ / DMF1-Benzyl-5-chloro-1H-indole-2,3-dione mdpi.com
5-FluoroisatinBenzyl bromideK₂CO₃ / DMF1-Benzyl-5-fluoro-1H-indole-2,3-dione mdpi.com
5-MethoxyisatinBenzyl bromideK₂CO₃ / DMF1-Benzyl-5-methoxy-1H-indole-2,3-dione mdpi.com

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the indoline-2,3-dione core can be readily functionalized through N-alkylation and N-arylation reactions. These modifications are crucial for modulating the steric and electronic properties of the molecule.

N-Alkylation is commonly achieved by treating the parent isatin with an alkyl halide in the presence of a base. For instance, the N-alkylation of the related 5-fluoroindoline-2,3-dione with 4-methoxybenzyl chloride was accomplished using potassium carbonate as the base and potassium iodide in N,N-dimethylformamide (DMF) at elevated temperatures. nih.gov This method provides a general template for the synthesis of various N-alkylated derivatives. The general strategy involves the deprotonation of the indole (B1671886) nitrogen, followed by nucleophilic attack on the alkylating agent. researchgate.net

N-Arylation of indoles, a more challenging transformation, can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. nih.gov These methods allow for the introduction of various aryl and heteroaryl groups at the N-1 position. nih.govsemanticscholar.org Palladium- and copper-based catalytic systems are most commonly employed for these transformations. nih.gov For example, palladium-catalyzed one-pot synthesis strategies have been developed where an alkyne reacts with ammonia (B1221849) to form an indole intermediate, which is then arylated in the same pot using the same catalytic system. semanticscholar.org

Table 1: Examples of N-Alkylation and N-Arylation Reactions on Isatin Analogs

SubstrateReagent(s)ConditionsProductReference
5-Fluoroindoline-2,3-dione4-Methoxybenzyl chloride, K₂CO₃, KIDMF, 110 °C, 3 h5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione nih.gov
Indole2-Bromoacetophenone, tBuOK-N-Phenylindole nih.govsemanticscholar.org
5-BromoindoleAryl halide, Pd catalyst, K₂CO₃Sequential Suzuki reaction and Buchwald-Hartwig aminationN,5-Diarylindole nih.gov

N-Acylation Reactions

N-acylation of the indoline-2,3-dione scaffold introduces an acyl group on the nitrogen atom, which can influence the compound's electronic properties and subsequent reactivity. This transformation is typically carried out using acylating agents such as carboxylic acids or their derivatives. A method for the N-acylation of 5-substituted indoles utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to couple the indole with a carboxylic acid. researchgate.net This approach is particularly effective for indoles bearing electron-withdrawing groups at the C-5 position. researchgate.net

Trifluoromethanesulfonic acid (TfOH) has also been reported as a powerful catalyst for acylation reactions, capable of promoting both C- and O-acylations. mdpi.com The control between C- and O-acylation can often be managed by adjusting the reaction conditions. mdpi.com

Functionalization at the C-3 Position

The C-3 carbonyl group of this compound is a key site for chemical modification due to its electrophilicity. This allows for a wide array of nucleophilic addition and condensation reactions.

Nucleophilic Additions to the C-3 Carbonyl (e.g., Aldol (B89426), Hydrazone, Oxime Formation)

The C-3 keto-carbonyl is highly reactive towards various nucleophiles.

Aldol-type Reactions: The Morita-Baylis-Hillman (MBH) reaction provides a route to 3-hydroxy-3-substituted-2-oxindoles. This reaction, involving isatin derivatives and activated alkenes like methyl acrylate (B77674) or acrylonitrile, can be catalyzed by systems such as a mixture of copper–manganese iminodiacetate (B1231623) and a deep eutectic solvent, yielding the corresponding adducts in good yields. researchgate.net

Hydrazone Formation: The C-3 carbonyl readily condenses with hydrazides to form hydrazones, also known as Schiff bases. For example, various N-substituted isatins react with nalidixic acid hydrazide to form novel Schiff bases. chalcogen.ronih.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent.

Formation of Schiff Bases and Related Imines

The condensation of the C-3 carbonyl of isatin derivatives with primary amines leads to the formation of Schiff bases or imines. This reaction is a cornerstone for creating a diverse library of isatin-based compounds. The reaction of N-substituted benzylisatins with nalidixic acid hydrazide is a representative example of Schiff base formation. chalcogen.ro These reactions often proceed smoothly to yield the corresponding imine derivatives. chalcogen.ronih.gov The formation of a 3-(phenylimino)indolin-2-one Schiff base has also been reported as an intermediate in multi-component reactions for the synthesis of more complex heterocyclic systems. nih.gov

Table 2: Synthesis of Schiff Bases from Isatin Derivatives

Isatin DerivativeAmine/Hydrazide ComponentConditionsProduct TypeReference
N-Substituted benzylisatinsNalidixic acid hydrazideRefluxSchiff Base chalcogen.ro
IsatinNalidixic acid carbohydrazide-Schiff Base nih.govksu.edu.sa
IsatinAryl amine derivativesEthanol, Room Temperature3-(Phenylimino)indolin-2-one (Intermediate) nih.gov

Synthesis of Spiro-Derivatives from this compound

The C-3 position of indoline-2,3-diones is a versatile anchor for the construction of spirocyclic systems. These reactions often involve multi-component strategies where the isatin core is fused with another heterocyclic ring at the C-3 position.

Various synthetic methodologies have been developed to access diverse spiro-indoline derivatives. For example, spiro[indoline-pyrimidine] diones can be synthesized through the Biginelli reaction. researchgate.net Another approach involves the multi-component dipolar cycloaddition reaction of isatins and azomethine ylides to afford dispiro[indoline-2,2′-pyrrolidine-3′,3″-piperidine] derivatives. nih.gov The synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones has been achieved through the condensation of isatins with alicyclic aminocarboxamides using various catalytic and reaction conditions, including conventional heating, microwave irradiation, and continuous flow techniques. mdpi.com Furthermore, novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione (B5365651) derivatives have been synthesized via a multi-component reaction involving isatins, aryl amine derivatives, and dimethyl acetylenedicarboxylate (B1228247). nih.gov

Transformations Involving the Indole Ring System

Beyond functionalization at the nitrogen and C-3 positions, the indole ring system of this compound can undergo various transformations, including C-H functionalization and ring-fused heterocycle synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective acylation of the indole nucleus. For instance, the Friedel-Crafts acylation of 3-trifluoroacetylindole can lead to 5-acylindoles. researchgate.net This suggests that the benzene ring of the indoline-2,3-dione system is susceptible to electrophilic substitution.

Furthermore, catalyst-controlled site-selective C-H functionalization of the indole core has been demonstrated. For example, using different metal catalysts such as Iridium(III) or Rhodium(I), it is possible to direct the alkylation to either the C-2 or C-3 position of 3-carboxamide indoles. nih.gov A Pd(II)/Cu(I) co-catalyzed dual C-H functionalization strategy has also been developed for the one-pot synthesis of C2/C3-difunctionalized indoles. nih.gov These advanced synthetic methods open avenues for creating highly substituted and complex indole derivatives starting from a simpler core structure.

Electrophilic Aromatic Substitution at C-7

The introduction of substituents onto the benzene ring of the isatin core is a critical strategy for modifying its chemical and biological properties. In 5-substituted isatins, the positions available for further substitution are C-4, C-6, and C-7. The directing influence of the existing substituents on the ring determines the regioselectivity of these reactions.

For 5-substituted isatins, electrophilic attack is generally favored at the C-7 position. calstate.edu This preference is attributed to the electronic effects of the substituents at C-1 (the nitrogen atom) and C-5. The electron-withdrawing nature of the α-keto-amide moiety deactivates the aromatic ring, while the substituent at C-5 modulates the reactivity of the available positions. Studies on various 5-substituted isatins have demonstrated that halogenation and other electrophilic substitution reactions predominantly occur at the C-7 position, leading to the formation of 5,7-disubstituted isatin derivatives. calstate.edu While specific studies on the electrophilic aromatic substitution of this compound at the C-7 position are not extensively documented in the reviewed literature, the general reactivity pattern of 5-substituted isatins suggests that this position would be the most probable site for such transformations.

Ring Expansion and Contraction Reactions

The isatin scaffold can undergo fascinating ring expansion and contraction reactions, providing access to a diverse range of heterocyclic systems. These transformations often involve the reactive C-3 carbonyl group and the adjacent nitrogen atom.

Ring Expansion: A notable ring expansion of the isatin core leads to the formation of quinoline (B57606) derivatives. nih.gov This transformation can be achieved through various synthetic methodologies. One such approach involves a three-step cascade process starting from 2-halo-indole-tethered ynones, which proceeds through dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion to yield substituted quinolines. nih.gov Another strategy involves the photochemical reaction of N-substituted indoles with arylchlorodiazirines, which serve as carbene precursors, to generate quinolinium salts via a one-carbon insertion. nih.gov While these methods have been applied to various indole derivatives, their specific application to this compound would require further investigation to determine the feasibility and outcome of the reaction in the presence of the difluoromethoxy substituent.

Ring Contraction: Ring contraction reactions of isatin derivatives, though less common than ring expansions, can lead to the formation of unique cyclopentannulated systems. For instance, reactions of o-quinones with certain indole derivatives have been shown to result in the contraction of the o-quinone ring, leading to the formation of 2-(2-indolyl)-cyclopenta[b]pyrrole-3,4-diones. researchgate.net The applicability of such a reaction to this compound would depend on the specific reaction conditions and the reactivity of the difluoromethoxy-substituted isatin core.

Oxidative Transformations

The oxidation of the isatin ring system can yield different products depending on the oxidizing agent and reaction conditions. A common oxidative transformation of isatin and its derivatives is the conversion to the corresponding isatoic anhydride. nih.govirapa.org This reaction involves the cleavage of the C2-C3 bond of the pyrrole (B145914) ring.

Spectroscopic and Crystallographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-(Difluoromethoxy)indoline-2,3-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR: This would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The aromatic protons on the indoline (B122111) ring system would show characteristic splitting patterns, and the methoxy (B1213986) proton would likely appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the carbonyl carbons of the dione (B5365651), the aromatic carbons, and the carbon of the difluoromethoxy group. The carbon signal of the -OCHF₂ group would be split into a triplet by the two fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would be a critical tool. atlantis-press.comsynquestlabs.com It would provide a distinct signal for the fluorine atoms in the difluoromethoxy group, and the coupling constant with the attached proton would confirm the -OCHF₂ fragment. The chemical shift would be indicative of the electronic environment of the fluorine atoms. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) techniques would reveal the molecular ion peak and characteristic fragment ions, which would correspond to the loss of groups like CO, OCHF₂, or others, helping to piece together the molecular structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the IR spectrum of this compound, characteristic absorption bands would be expected for:

The N-H stretching of the indole (B1671886) amine.

The C=O stretching of the two carbonyl groups (ketone and amide) in the dione moiety. nih.gov

The C-O-C stretching of the ether linkage in the difluoromethoxy group.

The C-F stretching of the difluoromethyl group.

The C-H and C=C stretching of the aromatic ring. mdpi.com

X-ray Single Crystal Diffraction for Solid-State Structure and Conformational Analysis

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.gov This data is crucial for understanding the molecule's conformation and how it packs in a crystal lattice. researchgate.net

Advanced Spectroscopic Techniques for Isomer Differentiation

In cases where isomers might be present, advanced spectroscopic techniques would be employed. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity between protons and carbons, definitively assigning all signals and confirming the substitution pattern on the aromatic ring. These techniques are invaluable for distinguishing between potential positional isomers.

Computational and Theoretical Investigations of 5 Difluoromethoxy Indoline 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For derivatives of indoline-2,3-dione, these calculations have proven invaluable.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For compounds related to indoline-2,3-dione, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to predict molecular stability, energetic properties, atomic charges, and dipole moments. researchgate.net These studies help in understanding the fundamental geometry and electronic distribution within the molecule. For instance, in a related compound, 5-fluoroindoline-2,3-dione, the molecule is found to be planar with generally normal bond distances and angles, except for an elongated C(=O)—C(=O) single bond of 1.554 (4) Å. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles without the inclusion of experimental data, are used for high-accuracy calculations. For instance, ab initio SCF calculations have been used to study the local crystal environment of isatin (B1672199), a parent compound of the molecule . These calculations have been instrumental in determining bond lengths, such as the relatively short N-H bond length of 1.01 Å in isatin. researchgate.net Such methods provide a detailed and accurate picture of the molecular structure and interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity. researchgate.net FMO analysis of indoline-2,3-dione derivatives reveals that substituents can significantly influence the HOMO-LUMO energy gap, thereby affecting the molecule's kinetic stability and reactivity. researchgate.net Charge transfer within the molecule, which is crucial for understanding its electronic properties, is also determined using HOMO and LUMO analyses. researchgate.net

Molecular Dynamics Simulations to Understand Conformation and Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For complex systems involving indoline (B122111) derivatives, MD simulations can be used to understand their conformational changes and dynamics in various environments. For example, a combined MD and DFT study on an indoline dye at a TiO2 nanoparticle interface in acetonitrile (B52724) showed that the polar environment induces conformational changes in the dye. researchgate.net MD simulations, sometimes run for up to 100 nanoseconds, can confirm the stability of docked complexes and provide insights into the behavior of the molecule over time. researchgate.netnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For indoline-2,3-dione derivatives, docking studies are crucial for understanding their binding modes with target proteins. These studies investigate the orientation and ligand-receptor interactions within the active site of a target. nih.gov For example, docking studies have revealed the importance of the isatin moiety for strong interactions with an enzyme's active site. nih.gov Such in silico studies are instrumental in identifying potential binding affinities and guiding the design of new derivatives. mdpi.comnih.gov

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used to quantify the NMR chemical shifts of molecules like indoline-2,3-dione derivatives. researchgate.net These theoretical predictions can be compared with experimental data to validate the computed structures and electronic environments. For example, analysis of 1H and 13C NMR signals of substituted isatins has been used to correct erroneous literature assignments. researchgate.net

Assessment of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The potential for hydrogen bonding in 5-(difluoromethoxy)indoline-2,3-dione is a critical aspect of its molecular recognition and crystal engineering properties. Both intramolecular and intermolecular hydrogen bonds can significantly influence the compound's conformation, stability, and packing in the solid state. Computational and theoretical studies, often in conjunction with experimental data from analogous structures, provide deep insights into these non-covalent interactions.

Intramolecular Hydrogen Bonding:

The molecular structure of this compound features potential hydrogen bond donors and acceptors that could lead to intramolecular interactions. The primary hydrogen bond donor is the amine (N-H) group of the indoline ring. Potential acceptors include the oxygen atoms of the difluoromethoxy group and the carbonyl groups, as well as the fluorine atoms.

The formation of an intramolecular hydrogen bond involving the N-H group and the ether oxygen of the difluoromethoxy substituent would result in a six-membered ring, a favorable conformation. However, the electron-withdrawing nature of the adjacent fluorine atoms reduces the basicity and hydrogen bond acceptor capacity of this oxygen atom.

A more debated possibility is the formation of an N-H···F intramolecular hydrogen bond. While organic fluorine is generally considered a weak hydrogen bond acceptor, such interactions have been observed, particularly when geometric constraints force the donor and acceptor into close proximity. In this compound, the N-H group and the fluorine atoms of the difluoromethoxy group are not held in a rigid orientation that would enforce a strong interaction. The flexibility of the C-O-C linkage allows for multiple conformations, and the formation of a stable N-H···F bond would depend on the energetic favorability of the required conformation versus other possible arrangements. Computational studies on similar fluorinated molecules suggest that while close contacts may occur, they are often weak and may not meet all the criteria for a classical hydrogen bond.

Another potential, albeit weaker, intramolecular interaction is a C-H···O or C-H···F bond, where an aromatic C-H group on the benzene (B151609) ring interacts with one of the electronegative atoms. The existence and strength of these bonds are typically assessed through computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

Intermolecular Hydrogen Bonding:

Based on crystallographic studies of closely related isatin derivatives, the most significant intermolecular interaction in the solid state is expected to be the hydrogen bond between the N-H group of one molecule and a carbonyl oxygen atom of a neighboring molecule. nih.govresearchgate.netmdpi.com This interaction is a common and robust feature in the crystal packing of isatins, leading to the formation of dimers or infinite chains.

For instance, the crystal structure analysis of the analogous compound, 5-(trifluoromethoxy)isatin (B62976), reveals the presence of strong intermolecular N-H···O hydrogen bonds that link the molecules into layers. nih.gov In this structure, the N-H group donates its proton to the C2-carbonyl oxygen of an adjacent molecule, forming a centrosymmetric dimer. This is a recurring motif in the crystal structures of isatin derivatives. nih.govresearchgate.netmdpi.com

Detailed Research Findings and Data Tables:

While a specific computational or crystallographic study for this compound is not publicly available, the data from the closely related 5-(trifluoromethoxy)isatin provides a reliable model for the expected intermolecular hydrogen bonding interactions. nih.gov

Table 1: Intermolecular Hydrogen Bond Geometry in 5-(Trifluoromethoxy)isatin nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1···O20.88(2)2.03(2)2.8776(18)157.4(19)
N2-H2···O40.89(2)2.55(2)2.9850(18)111.2(16)
C16-H16···F30.932.393.171(2)142
C18-H18···O20.932.473.327(3)153

Note: The data is for 5-(trifluoromethoxy)isatin, which crystallized with two independent molecules in the asymmetric unit. This table is representative of the types of interactions expected for this compound.

The primary N-H···O interaction is characterized by a short H···A distance and a relatively linear angle, indicative of a moderately strong hydrogen bond. The C-H···F and C-H···O interactions are weaker, as evidenced by their longer distances and less ideal angles.

Theoretical calculations using methods like Density Functional Theory (DFT) are essential to quantify the energies of these interactions. For similar systems, the interaction energies for N-H···O bonds in isatin dimers are typically in the range of -20 to -30 kJ/mol. The energies of weaker C-H···F and C-H···O interactions are generally less than -10 kJ/mol.

Advanced Applications in Organic Synthesis and Materials Science Research

5-(Difluoromethoxy)indoline-2,3-dione as a Versatile Synthetic Building Block

The isatin (B1672199) scaffold is renowned for its synthetic versatility, serving as a precursor for a vast array of heterocyclic compounds. nih.gov The presence of two carbonyl groups at positions C2 and C3, along with a reactive nitrogen atom, allows for numerous chemical transformations. wikipedia.org While specific literature on this compound is specialized, its reactivity can be understood from the extensive research on its parent compound, isatin, and other 5-substituted derivatives. The electron-withdrawing nature of the difluoromethoxy group is expected to activate the carbonyl groups, further enhancing its utility as a synthetic intermediate.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds (e.g., quinolines, oxindoles, β-lactams)

The indoline-2,3-dione core is a cornerstone for constructing a multitude of important heterocyclic systems. For instance, the Pfitzinger reaction, a classic method, utilizes isatins to produce quinoline-4-carboxylic acids. This highlights the role of the isatin core in forming fused heterocyclic systems like quinolines. nih.govnih.gov The reactivity of the C3-carbonyl group is central to these transformations.

Furthermore, derivatives of indoline-2,3-dione are fundamental in creating substituted oxindoles and β-lactams. The synthesis of Schiff bases from indoline-2,3-dione is a common strategy, and these intermediates are pivotal in accessing more complex molecules. nih.gov Given this established chemistry, this compound is a highly promising precursor for generating novel quinoline (B57606), oxindole (B195798), and β-lactam scaffolds, with the difluoromethoxy group offering a unique point of modulation for biological and material properties.

Reactant in Multicomponent Reactions for Generating Chemical Diversity

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. nih.govresearchgate.net

The indoline-2,3-dione scaffold is an excellent substrate for MCRs. For example, isatin derivatives can react with anilines and diethyl acetylenedicarboxylate (B1228247) in the presence of an ionic liquid catalyst to produce complex spiro[furan-2,3′-indoline]-3-carboxylate derivatives in good to excellent yields. This compound can be employed in similar MCRs to create diverse chemical libraries for drug discovery and materials research.

A representative MCR involves the one-pot reaction of an isatin derivative, an amino acid (like sarcosine), and a dipolarophile. This leads to the formation of complex spiro-pyrrolidine-oxindoles through an azomethine ylide intermediate. nih.gov The versatility of this approach allows for the creation of a wide range of structurally diverse molecules from simple starting materials.

Table 1: Representative Multicomponent Reactions Involving the Isatin Scaffold

Isatin Derivative Other Reactants Product Type Reference
N-Alkyl-isatins Anilines, Diethyl acetylenedicarboxylate Spiro[furan-2,3′-indoline]-3-carboxylates
Isatins Sarcosine, 3,5-Bis(ylidene)-4-piperidones Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidines] nih.gov
Isatins L-thioproline, Chalcone-based pyrazoles Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-ones nih.gov

Foundation for Spirocyclic Oxindole Frameworks and Complex Architectures

Spirooxindoles, which feature a spiro center at the C3 position of the oxindole core, are a privileged class of compounds in medicinal chemistry due to their significant biological activities. nih.gov The C3-carbonyl group of this compound makes it an ideal starting point for the synthesis of these complex three-dimensional structures.

The synthesis of spirooxindoles often involves a [3+2] cycloaddition reaction. For instance, the reaction of an isatin with an amino acid and an alkene generates an azomethine ylide intermediate, which then undergoes cycloaddition to yield the spiro-pyrrolidine-oxindole core. nih.gov This strategy has been used to create libraries of spirooxindoles for various therapeutic targets. nih.gov

Another approach involves the condensation of isatins with various nucleophiles. For example, reacting 5-(morpholinosulfonyl)isatin with malononitrile (B47326) and pyrazol-5-one or phenols leads to the formation of different spirooxindole derivatives. nih.gov The adaptability of the isatin core in these reactions underscores the potential of this compound as a foundation for constructing novel and intricate spirocyclic frameworks.

Development of Fluorescent Sensors and Probes based on Indoline-2,3-dione Structures

Indole (B1671886) derivatives are well-recognized for their inherent fluorescent properties, which makes them excellent candidates for the development of chemosensors. nih.gov These sensors can detect various ions and molecules through changes in their fluorescence emission. nih.gov

While specific research on fluorescent probes derived from this compound is emerging, the broader indoline-2,3-dione structure serves as a valuable platform. For example, theranostic fluorescent probes have been designed to both detect and inhibit the enzymatic activity of indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in cancer immunotherapy. These probes demonstrate how the isatin scaffold can be modified to create highly sensitive and specific tools for biological research. nih.gov The introduction of the difluoromethoxy group can be used to fine-tune the electronic and photophysical properties of such probes, potentially leading to sensors with enhanced sensitivity and selectivity.

Applications in Dye Chemistry Research

The indoline-2,3-dione moiety is a known chromophore, and as such, isatin and its derivatives are used as starting materials in the synthesis of various organic dyes. The conjugated system within the molecule is responsible for its color, and modifications to the ring system can tune the absorption and emission properties across the visible spectrum. The historical origin of isatin itself is linked to the oxidation of the famous dye, indigo. wikipedia.org The incorporation of this compound into dye structures could lead to new colorants with potentially enhanced properties such as improved stability or specific spectral characteristics.

Exploration in Polymer and Advanced Material Science (General Research Area)

The reactivity of the isatin core makes it an attractive monomer for the synthesis of novel polymers and advanced materials. Isatin derivatives have been incorporated into π-conjugated polymer backbones to create materials for organic electronics. rsc.org For instance, bis-isatin-based polymers have been synthesized and investigated for their application in organic field-effect transistors (OFETs), where the energy levels could be tuned by chemical modification. rsc.org

Furthermore, isatin has been used in the synthesis of polymers of intrinsic microporosity (PIMs) through acid-catalyzed polycondensation reactions. researchgate.net These materials have potential applications in gas separation and other areas. The unique electronic properties conferred by the difluoromethoxy group make this compound a compelling candidate for the development of new functional polymers. Its incorporation could lead to materials with tailored thermal stability, solubility, and electronic or optical properties for use in advanced technological applications.

Q & A

Basic: What are the standard synthetic routes for 5-(Difluoromethoxy)indoline-2,3-dione, and how are reaction conditions optimized?

Answer:
The synthesis typically involves functionalization of the indole core via nucleophilic substitution or coupling reactions. For example:

  • Mannich Reaction : Reacting indoline-2,3-dione derivatives with difluoromethoxy precursors in the presence of NaH/DMF, followed by purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) .
  • Catalytic Coupling : Use of CuI catalysts in PEG-400/DMF mixtures for azide-alkyne cycloaddition, as demonstrated in analogous indole derivatives (42% yield after 12-hour stirring) .
    Optimization Tips : Adjust solvent polarity (e.g., PEG-400 for greener synthesis), catalyst loading (CuI at 0.1–1 mol%), and reaction time (12–24 hours) to balance yield and purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • Multinuclear NMR : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns and fluorine integration .
  • Mass Spectrometry : Use FAB-HRMS or ESI-MS to verify molecular ion peaks and isotopic patterns .
  • X-ray Diffraction : Single-crystal analysis resolves ambiguities in regiochemistry, especially for analogs like 5-fluoroindoline-2,3-dione derivatives .

Basic: How are purification and stability of this compound managed during synthesis?

Answer:

  • Purification : Flash column chromatography with ethyl acetate/hexane gradients (e.g., 70:30) is standard. For polar byproducts, switch to silica gel with methanol/dichloromethane .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Monitor degradation via TLC (Rf = 0.3–0.5 in ethyl acetate) .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Answer:

  • Cross-Validation : Compare experimental ¹⁹F NMR shifts with DFT-calculated values for difluoromethoxy groups (±0.5 ppm tolerance) .
  • Crystallographic Refinement : If X-ray data conflicts with NMR (e.g., unexpected tautomerism), re-refine occupancy factors or consider disorder modeling .
  • Dynamic NMR : For flexible substituents, perform variable-temperature NMR to detect conformational exchange .

Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?

Answer:

  • Cytotoxicity Assays : Use MTT/PrestoBlue protocols on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replacing difluoromethoxy with trifluoromethyl) and test against bacterial/viral targets .

Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?

Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., Mycobacterium tuberculosis enzymes) .
  • QSAR Models : Corrogate electronic parameters (Hammett σ) and lipophilicity (logP) with bioactivity data from derivatives .

Advanced: What are common pitfalls in scaling up synthesis, and how are they mitigated?

Answer:

  • Exothermic Reactions : Use jacketed reactors for temperature control during large-scale Mannich reactions .
  • Byproduct Formation : Monitor intermediates via inline FTIR to detect undesired side products (e.g., over-alkylation) .

Advanced: How is the compound’s reactivity under oxidative or hydrolytic conditions assessed?

Answer:

  • Forced Degradation : Expose to H₂O₂ (3% v/v, 40°C) or acidic/basic buffers (pH 1–13) for 24 hours. Analyze degradation products via LC-MS .
  • Kinetic Studies : Use UV-Vis spectroscopy to track absorbance changes at λₘₐₓ = 270–300 nm under varying conditions .

Advanced: What analytical workflows validate purity for pharmacological studies?

Answer:

  • HPLC-DAD/ELSD : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients. Purity ≥95% by area normalization .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .

Advanced: How do researchers address discrepancies in reported bioactivity data across studies?

Answer:

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply Bland-Altman plots to identify systematic biases .
  • Standardized Protocols : Adopt OECD guidelines for in vitro assays to minimize inter-lab variability (e.g., cell passage number, serum concentration) .

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